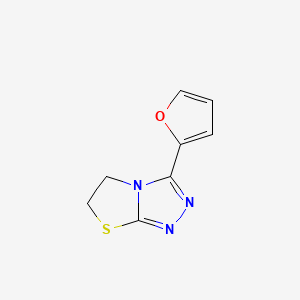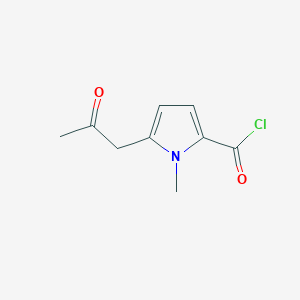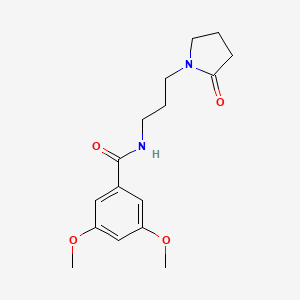![molecular formula C11H11NO3 B12890800 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
The synthesis of 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone typically involves the reaction of 2-aminophenol with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized benzoxazole derivatives with potential biological activities .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic molecules, which are valuable in medicinal chemistry and materials science.
Biology: It has been explored for its antimicrobial and anticancer properties, with studies showing promising activity against certain bacterial strains and cancer cell lines.
Medicine: Derivatives of benzoxazole, including 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone, have been investigated for their potential as therapeutic agents, particularly as enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism by which 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone exerts its effects is primarily through interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Similar in structure but lacks the ethoxy group, which may result in different reactivity and biological activity.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: A more complex derivative with additional substituents, offering enhanced biological activity but potentially more challenging synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
1-(2-ethoxy-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11-12-10-8(7(2)13)5-4-6-9(10)15-11/h4-6H,3H2,1-2H3 |
Clé InChI |
SVAPMHXGPATXLS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(C=CC=C2O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


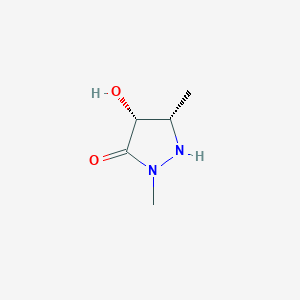
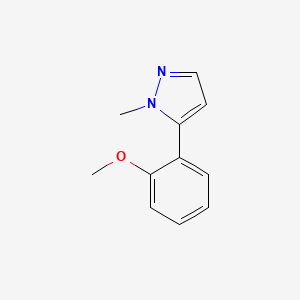
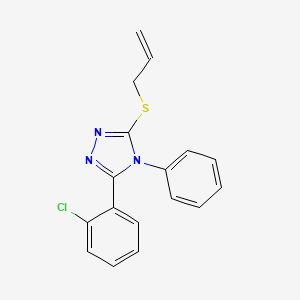


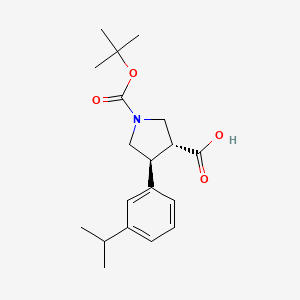
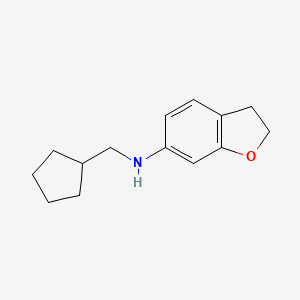
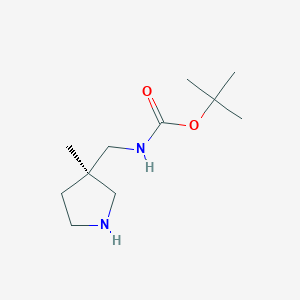
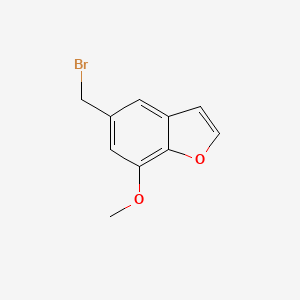
![1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one](/img/structure/B12890769.png)
